Coumarin 343

説明

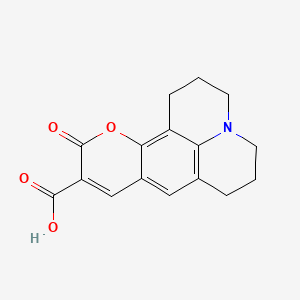

structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)12-8-10-7-9-3-1-5-17-6-2-4-11(13(9)17)14(10)21-16(12)20/h7-8H,1-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDCNGXPPGQERR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)O)CCCN3C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069051 |

Source

|

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55804-65-4 |

Source

|

| Record name | Coumarin 343 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 343 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 343 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GE3Q7LWR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of Coumarin 343 and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of Coumarin 343 and its derivatives. These compounds are of significant interest due to their versatile fluorescent properties, making them valuable tools in various scientific disciplines, including cell biology, drug discovery, and materials science. This document details key synthetic methodologies, presents quantitative data in a comparative format, and outlines their use in cellular imaging and as probes for signaling pathways.

Core Synthesis Strategies

The synthesis of the this compound core and its derivatives primarily relies on classical condensation reactions, most notably the Knoevenagel and Pechmann condensations. These methods offer robust and versatile routes to a wide array of substituted coumarins.

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for the synthesis of coumarin-3-carboxylic acids and their derivatives. This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst.

Pechmann Condensation

The Pechmann condensation provides an alternative route to coumarin synthesis, particularly for 4-substituted derivatives. This method involves the reaction of a phenol with a β-ketoester under acidic conditions.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and representative derivatives.

Synthesis of this compound (2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxylic acid)

The synthesis of the parent this compound can be achieved through the hydrolysis of its ester precursor, which is typically synthesized via a Knoevenagel-type condensation.

Protocol: A solution of the ethyl ester of this compound (1.0 g, 3.5 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide (10 mL) is refluxed for 2 hours. After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to afford this compound as a solid.

Synthesis of 7-Aminocoumarin-3-carboxylic Acid Derivatives

7-Aminocoumarin derivatives are particularly valuable due to their enhanced fluorescence properties. A novel approach to their synthesis involves a Buchwald-Hartwig cross-coupling reaction.[1]

Protocol for Buchwald-Hartwig Cross-Coupling:

-

Protection of the Carboxylic Acid: The starting 7-hydroxycoumarin-3-carboxylic acid is first protected as a methyl ester.

-

Triflation of the Hydroxyl Group: The 7-hydroxy group is converted to a triflate by reacting the methyl ester with triflic anhydride in the presence of pyridine.

-

Buchwald-Hartwig Amination: The 7-triflylcoumarin is then subjected to a palladium-catalyzed cross-coupling reaction with benzophenone imine as an ammonia surrogate.

-

Deprotection: The resulting imine is hydrolyzed under acidic conditions to yield the 7-aminocoumarin-3-carboxylic acid methyl ester, which can be further hydrolyzed to the carboxylic acid if needed.[1]

Synthesis of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives via Click Chemistry

The introduction of a triazole moiety at the 4-position of the coumarin ring can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry.[2]

Protocol:

-

Synthesis of O-propargylated Coumarin: 4-hydroxycoumarin is reacted with propargyl bromide in the presence of potassium carbonate in acetone to yield 4-(prop-2-yn-1-yloxy)-2H-chromen-2-one.[2]

-

Copper-Catalyzed Cycloaddition: The O-propargylated coumarin is then reacted with a desired azide in the presence of a copper(I) catalyst (e.g., generated in situ from copper(II) sulfate and sodium ascorbate) to afford the 4-substituted 1,2,3-triazole-coumarin derivative.[2]

Synthesis of 6-Nitro and 8-Nitrocoumarin Derivatives

Nitration of the coumarin scaffold allows for the introduction of a nitro group, which can be a versatile handle for further functionalization.

Protocol for Nitration: To a solution of 4,7-dimethylcoumarin (1 g) in concentrated sulfuric acid (15 mL) cooled in an ice bath, a mixture of nitric acid (0.4 mL) and sulfuric acid (1.2 mL) is added dropwise at 0–5 °C. The reaction is stirred overnight at this temperature. Pouring the reaction mixture onto ice yields the nitro-substituted product. The isomer ratio (6-nitro vs. 8-nitro) can be influenced by reaction time and temperature.

Quantitative Data Summary

The photophysical properties of this compound and its derivatives are highly dependent on their substitution pattern and the surrounding environment. The following tables summarize key quantitative data for a selection of these compounds.

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| This compound | 437 | 477 | 0.63 | 39,000 | DMSO | |

| 7-(Diethylamino)coumarin-3-carboxylic acid | 408 | - | - | - | Water | |

| 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | 444 | - | - | - | Water | |

| Coumarin derivative with sulfonamide | ~400 | 435-525 | 0.60 | - | Methanol | |

| Coumarin-hemicyanine hybrid (ACou-Ind) | - | - | - | - | - | |

| Coumarin-based probe for H₂O₂ | - | - | 0.68 | - | - |

Applications in Cellular Imaging and Signaling

This compound and its derivatives have emerged as powerful fluorescent probes for live-cell imaging and for studying cellular signaling pathways due to their excellent photophysical properties, including high quantum yields and sensitivity to the local environment.

Live-Cell Imaging with this compound Azide

This compound X azide is a versatile tool for labeling biomolecules in living cells via click chemistry. This approach allows for the specific and covalent attachment of the fluorophore to alkyne-modified targets.

Experimental Workflow for Live-Cell Imaging:

Probing Signaling Pathways

Coumarin derivatives have been developed as probes to monitor enzymatic activity and to investigate signaling pathways. For instance, certain coumarin derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and growth.

PI3K/AKT Signaling Pathway Inhibition by Coumarin Derivatives:

Synthesis of this compound Derivatives: A Generalized Workflow

The synthesis of various this compound derivatives often follows a multi-step process starting from readily available precursors. The following diagram illustrates a general workflow.

References

An In-depth Technical Guide to the Photophysical and Chemical Properties of Coumarin 343

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 is a highly fluorescent, water-soluble dye belonging to the 7-aminocoumarin family.[1][2] Renowned for its strong absorption and emission in the blue-green region of the visible spectrum, it has become an invaluable tool in various scientific disciplines.[3] Its rigidized structure contributes to a high fluorescence quantum yield, making it an ideal candidate for applications ranging from laser dyes to fluorescent probes in biological imaging and sensitizers in dye-sensitized solar cells (DSSCs).[3][4] This technical guide provides a comprehensive overview of the core photophysical and chemical properties of this compound, detailed experimental protocols for their characterization, and visualizations of key experimental workflows.

Chemical Properties

This compound, systematically named 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, possesses a rigid molecular structure that minimizes non-radiative decay pathways, thus enhancing its fluorescence efficiency.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Molecular Weight | 285.3 g/mol |

| CAS Number | 55804-65-4 |

| Appearance | Orange crystalline powder |

| Melting Point | 240 °C |

| Solubility | A hydrophilic dye, it is slightly soluble in chloroform and DMSO (0.1-1 mg/ml). |

Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment, a characteristic that can be exploited in various sensing applications. The key photophysical parameters are summarized in the table below.

Table 2: Photophysical Properties of this compound in Ethanol

| Parameter | Value | Reference |

| Absorption Maximum (λabs) | 443 - 446 nm | |

| Emission Maximum (λem) | 461 - 519 nm | |

| Molar Extinction Coefficient (ε) | 26,000 - 44,300 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (ΦF) | 0.63 | |

| Fluorescence Lifetime (τ) | ~3.6 - 4.0 ns |

Experimental Protocols

Accurate characterization of the photophysical and chemical properties of this compound relies on standardized experimental procedures. The following sections provide detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the substance.

Materials:

-

This compound

-

Spectroscopy-grade ethanol

-

Analytical balance

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume of ethanol (e.g., 10 mL) to prepare a stock solution of known concentration.

-

Prepare a series of dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0). For example, prepare five dilutions ranging from approximately 0.005 mM to 0.025 mM.

-

Measure absorbance:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength to the absorption maximum of this compound in ethanol (~445 nm).

-

Use a quartz cuvette filled with ethanol as a blank to zero the instrument.

-

Measure the absorbance of each dilution, starting from the lowest concentration. Rinse the cuvette with the next solution to be measured.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis on the data points. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. For blue-emitting dyes like this compound, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

Materials:

-

This compound

-

Quinine sulfate (or another suitable standard)

-

Spectroscopy-grade ethanol

-

0.1 M Sulfuric acid

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare solutions: Prepare a series of dilute solutions of both this compound and the standard in their respective solvents. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure fluorescence:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the sample and the standard.

-

Ensure identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Materials:

-

This compound solution of low concentration

-

TCSPC system including:

-

Pulsed light source (e.g., picosecond laser diode)

-

Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)

-

TCSPC electronics

-

Procedure:

-

Instrument Setup:

-

Select an excitation wavelength appropriate for this compound (e.g., 440 nm).

-

Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Sample Measurement:

-

Place the dilute this compound solution in the sample holder.

-

Acquire the fluorescence decay curve by collecting photons over a set period. The collection should continue until sufficient counts are accumulated in the peak channel to ensure good statistics.

-

-

Data Analysis:

-

Deconvolute the IRF from the measured fluorescence decay curve.

-

Fit the resulting decay data to an exponential decay model (single, multi-exponential) to extract the fluorescence lifetime(s). For this compound in a homogeneous solvent, a single exponential decay is often sufficient.

-

Synthesis of this compound

A common synthetic route to this compound involves the Pechmann condensation. A generalized procedure is outlined below.

Materials:

-

A suitable substituted phenol

-

A β-ketoester

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: A solution of the starting material (e.g., a julolidine derivative) in concentrated hydrochloric acid is stirred at room temperature.

-

Reaction: The reaction mixture is stirred for an extended period (e.g., 24 hours).

-

Workup:

-

After the reaction is complete, water is added to the solution.

-

The mixture is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Applications and Workflows

Dye-Sensitized Solar Cells (DSSCs)

This compound is frequently used as a photosensitizer in DSSCs. In this application, the dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Upon photoexcitation, the dye injects an electron into the conduction band of the semiconductor, initiating the process of current generation.

Caption: Workflow of photo-induced electron transfer in a this compound-sensitized solar cell.

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process involving reaction, extraction, and purification.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound stands out as a versatile and robust fluorescent dye with well-characterized photophysical and chemical properties. Its high quantum yield, sensitivity to the local environment, and amenability to chemical modification make it a powerful tool for researchers in chemistry, biology, and materials science. The detailed protocols and workflows provided in this guide are intended to facilitate its effective use and further exploration in a wide range of scientific applications, from fundamental studies of molecular interactions to the development of advanced materials and diagnostic tools.

References

Spectroscopic data of Coumarin 343 (absorbance, emission, lifetime)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Coumarin 343, a widely utilized fluorescent dye. The document details its absorbance, emission, and fluorescence lifetime characteristics in various solvent environments. Experimental protocols for key spectroscopic measurements are also provided, along with graphical representations of fundamental photophysical processes and experimental workflows.

Core Spectroscopic Data

The photophysical properties of this compound are highly sensitive to the polarity of its environment, a characteristic that makes it a valuable probe in various chemical and biological studies.[1][2] The absorption and emission spectra of this compound exhibit noticeable shifts in different solvents, a phenomenon known as solvatochromism.[1][2]

Absorbance and Emission Characteristics

The absorption and fluorescence spectra of this compound generally show a slight red-shift in the absorption maximum and a more pronounced red-shift in the emission maximum as the solvent polarity increases.[2] This is attributed to a larger dipole moment in the excited state compared to the ground state.

| Solvent | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 436 | 485 | 2243 |

| Chloroform | 443 | 502 | 2588 |

| Ethyl Acetate | 437 | 503 | 2914 |

| Dichloromethane | 441 | 506 | 2853 |

| Acetone | 436 | 511 | 3328 |

| Acetonitrile | 435 | 512 | 3447 |

| Dimethyl Sulfoxide | 443 | 520 | 3317 |

| Ethanol | 445 | 522 | 3244 |

| Methanol | 440 | 524 | 3636 |

| Water | 442 | 539 | 4124 |

Table 1: Absorbance and Emission Maxima of this compound in Various Solvents. Data sourced from Jiang et al. (2012). The Stokes shift was calculated from the absorbance and emission maxima.

Fluorescence Lifetime

The fluorescence lifetime of this compound also demonstrates a clear dependence on solvent polarity, generally increasing with a rise in the polarity of the solvent. This trend is linked to intermolecular hydrogen bonding interactions between the dye and protic solvents.

| Solvent | Fluorescence Lifetime (τ) (ns) |

| Toluene | 3.09 |

| Chloroform | 3.25 |

| Ethyl Acetate | 3.51 |

| Dichloromethane | 3.43 |

| Acetone | 3.70 |

| Acetonitrile | 3.75 |

| Dimethyl Sulfoxide | 3.96 |

| Ethanol | 4.12 |

| Methanol | 4.23 |

| Water | 4.45 |

Table 2: Fluorescence Lifetime of this compound in Various Solvents. Data sourced from Jiang et al. (2012).

At the interface of two immiscible liquids, such as water and 1,2-dichloroethane, this compound can exhibit more complex decay kinetics. Studies have shown a double exponential decay with lifetime components of 0.3 ns and 3.6 ns, suggesting the presence of both aggregated and monomeric forms of the dye at the interface.

Experimental Protocols

The following sections detail the methodologies for measuring the key spectroscopic parameters of this compound.

Absorbance Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λ_abs) of this compound in a given solvent.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in the solvent of interest. A series of dilutions are then made to obtain a final concentration that yields an absorbance value between 0.02 and 0.1 at the absorption maximum to ensure linearity and avoid inner filter effects.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., a Cary 3 spectrophotometer) is used for the measurement.

-

Blank Measurement: A cuvette containing the pure solvent is placed in the sample and reference beams of the spectrophotometer to record a baseline.

-

Sample Measurement: The cuvette with the this compound solution is then placed in the sample beam, and the absorbance is measured over a specific wavelength range (e.g., 350-600 nm).

-

Data Acquisition Parameters:

-

Spectral Bandwidth: 1.0 nm

-

Signal Averaging Time: 0.133 s

-

Data Interval: 0.25 nm

-

Scan Rate: 112.5 nm/min

-

-

Data Analysis: The wavelength at which the highest absorbance is recorded is identified as the λ_abs.

Fluorescence Emission Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em) of this compound.

Methodology:

-

Sample Preparation: The same dilute solution of this compound prepared for absorbance measurements is used. The absorbance at the excitation wavelength should be below 0.1 to minimize inner filter effects.

-

Instrumentation: A spectrofluorometer (e.g., a Spex FluoroMax) is employed for the measurement.

-

Excitation: The sample is excited at a wavelength close to its absorption maximum (e.g., 400 nm).

-

Emission Scan: The emission intensity is recorded over a wavelength range that covers the expected emission of the dye (e.g., 420-700 nm).

-

Data Acquisition Parameters:

-

Excitation and Emission Monochromator Slit Widths: 1 mm (corresponding to a spectral bandwidth of 4.25 nm)

-

Data Interval: 0.5 nm

-

Integration Time: 2.0 s

-

-

Data Correction: The recorded spectra are corrected for instrumental response, including the wavelength-dependent sensitivity of the detector and the transmission of the monochromator. Dark counts are also subtracted.

-

Data Analysis: The wavelength corresponding to the peak of the corrected emission spectrum is determined as the λ_em.

Fluorescence Lifetime Measurement

Objective: To measure the excited-state lifetime (τ) of this compound.

Methodology:

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

-

Sample Preparation: A dilute solution of this compound is prepared as for fluorescence measurements.

-

Instrumentation: A TCSPC system is utilized. This typically consists of:

-

A pulsed light source with a high repetition rate (e.g., a picosecond diode laser).

-

A sample holder.

-

A sensitive, high-speed photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

Timing electronics (Time-to-Amplitude Converter and Analog-to-Digital Converter).

-

-

Measurement Principle: The sample is excited by a short pulse of light. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of excitation-emission events.

-

Data Acquisition: A histogram of the number of photons detected at different times after the excitation pulse is constructed. This histogram represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time t=0.

Visualizations

The following diagrams illustrate the key photophysical processes and a typical experimental workflow for spectroscopic analysis.

Caption: Jablonski diagram illustrating the electronic transitions involved in absorption and fluorescence.

References

An In-depth Technical Guide to the Solvatochromism and Polarity Sensitivity of Coumarin 343

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic properties of Coumarin 343, a fluorescent dye known for its sensitivity to the local environment's polarity. This document details the underlying principles of its photophysical behavior, presents quantitative data in various solvents, outlines experimental protocols for characterization, and provides visual representations of the key concepts and workflows.

Introduction to Solvatochromism and this compound

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is a result of the differential solvation of the ground and excited electronic states of the solute molecule.[1] For fluorescent molecules like this compound, this effect manifests as shifts in the absorption and emission spectra.

This compound is a highly fluorescent, rigidized 7-aminocoumarin derivative. Its molecular structure features an electron-donating amino group and an electron-withdrawing carboxyl group, which lead to a significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the primary reason for its pronounced solvatochromism, making it an excellent probe for investigating the polarity of microenvironments in various chemical and biological systems. The absorption and fluorescence spectra of this compound exhibit a slight red-shift and a strong red-shift, respectively, with increasing solvent polarity.[2][3][4]

Quantitative Photophysical Data of this compound

The photophysical properties of this compound are highly dependent on the solvent environment. The following table summarizes key parameters measured in a range of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| Toluene | 2.38 | 436 | 485 | 2485 | - | 3.09[2] |

| Chloroform | 4.81 | - | - | - | - | - |

| Ethyl Acetate | 6.02 | 430 | 495 | 3127 | - | - |

| Tetrahydrofuran (THF) | 7.58 | 434 | 502 | 3217 | - | - |

| Dichloromethane (DCM) | 8.93 | 432 | 505 | 3488 | - | - |

| Acetone | 20.7 | 432 | 516 | 3894 | - | - |

| Ethanol | 24.55 | 444.75 | 507 | 2943 | 0.63 | 4.01 |

| Acetonitrile (ACN) | 37.5 | 432 | 519 | 4022 | - | 3.95 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 441 | 530 | 3939 | - | - |

| Water | 80.1 | 436 | 545 | 4734 | - | 4.45 |

Note: Missing data points (-) are due to a lack of readily available and consistent values in the cited literature. Stokes shift is calculated as (1/λ_abs - 1/λ_em) * 10⁷.

Experimental Protocols for Solvatochromism Studies

This section outlines the detailed methodologies for characterizing the solvatochromic behavior of this compound.

Materials and Reagents

-

This compound (high purity, ≥98%)

-

Spectroscopic grade solvents of varying polarities (e.g., Toluene, Chloroform, Ethyl Acetate, THF, DCM, Acetone, Ethanol, Acetonitrile, DMSO, and ultrapure Water)

-

Volumetric flasks and pipettes for accurate solution preparation

Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent where it is highly soluble, such as DMSO or ethanol.

-

Working Solution Preparation: From the stock solution, prepare dilute working solutions (typically in the micromolar range, e.g., 1-10 µM) in each of the selected solvents. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

Spectroscopic Measurements

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra of the this compound solutions in each solvent in a 1 cm path length quartz cuvette.

-

Use the respective pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λ_abs) for each solution.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs) determined from the UV-Vis measurements.

-

Record the fluorescence emission spectrum for each solution in a 1 cm path length quartz cuvette.

-

Determine the wavelength of maximum emission (λ_em) for each solution.

-

-

Fluorescence Quantum Yield Determination (Relative Method):

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).

-

Prepare a series of solutions of the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance and integrated fluorescence intensity for all solutions.

-

Plot integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Use a TCSPC system with a pulsed laser diode or a picosecond pulsed laser for excitation at the absorption maximum.

-

Collect the fluorescence decay profile at the emission maximum.

-

The instrument response function (IRF) should be recorded using a scattering solution (e.g., Ludox).

-

The fluorescence decay data is then fitted to an exponential decay model to determine the fluorescence lifetime (τ_f).

-

Data Analysis

-

Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm⁻¹) using the absorption and emission maxima: Δν = (1/λ_abs - 1/λ_em) * 10⁷

-

Lippert-Mataga Plot: To analyze the solvatochromic data, a Lippert-Mataga plot can be constructed. This plot correlates the Stokes shift with the solvent polarity function, Δf, which is defined as: Δf = (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1) where ε is the dielectric constant and n is the refractive index of the solvent. A linear relationship between the Stokes shift and Δf indicates a dominant effect of general solvent polarity on the photophysical properties of the dye.

Visualizing Solvatochromism and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the core concepts and experimental procedures.

Caption: Effect of solvent polarity on the energy levels of this compound.

Caption: Experimental workflow for solvatochromism studies of this compound.

Conclusion

The pronounced solvatochromism of this compound, characterized by significant shifts in its emission spectrum with changes in solvent polarity, makes it a valuable tool for researchers in chemistry, biology, and materials science. This technical guide provides the essential quantitative data and detailed experimental protocols necessary for utilizing this compound as a sensitive polarity probe. The provided diagrams offer a clear visualization of the underlying principles and the experimental workflow. By understanding and applying the information presented herein, researchers can effectively employ this compound to investigate and characterize the microenvironments of complex systems.

References

Unveiling the Photophysics of Coumarin 343: A Technical Guide to its Quantum Yield in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

Coumarin 343 (C343), a widely utilized fluorescent dye, exhibits solvent-dependent photophysical properties, making a thorough understanding of its behavior in various environments crucial for its application in diverse fields such as cellular imaging, sensing, and laser technology. This technical guide provides an in-depth analysis of the fluorescence quantum yield of this compound in a range of solvents, supported by detailed experimental protocols and visualizations to elucidate the underlying principles.

Data Presentation: Quantum Yield of this compound in Various Solvents

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the surrounding solvent environment. For this compound, this value varies significantly with solvent polarity and hydrogen bonding capabilities. The following table summarizes the reported quantum yield values for this compound in different solvents.

| Solvent | Quantum Yield (ΦF) |

| Ethanol | 0.63[1][2] |

| This compound X azide (Solvent not specified) | 0.63[3] |

Note: The quantum yield of "this compound X azide" is listed, which may be a derivative of this compound. The solvent for this measurement was not specified in the available documentation.

The Interplay of Solvent Polarity and Fluorescence

The quantum yield of coumarin dyes is intricately linked to the polarity of the solvent. Generally, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield. This phenomenon is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state, which provides a non-radiative decay pathway, thus quenching fluorescence. However, the specific interactions between the dye and the solvent molecules, such as hydrogen bonding, can also significantly influence the quantum yield.

dot

Caption: Relationship between solvent environment and this compound fluorescence pathways.

Experimental Protocols: Determination of Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a substance is the comparative method, which involves using a standard with a known quantum yield.

Principle

The quantum yield of an unknown sample (X) is calculated relative to a standard (ST) by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength. The equation used is:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

Step-by-Step Protocol

-

Standard Selection: Choose a suitable fluorescence standard with a well-documented quantum yield in the same solvent as the sample. The standard should have absorption and emission spectra in a similar range to the unknown to minimize instrumental errors. Quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) is a common standard.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the chosen solvent. The concentrations should be chosen so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements. It is crucial to keep the instrument settings (e.g., excitation and emission slit widths) constant for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown sample.

-

Determine the gradient (slope) of the linear fit for both plots (GradST and GradX).

-

Obtain the refractive indices (η) of the solvents used for the standard and the unknown.

-

Calculate the quantum yield of the unknown sample using the formula above.

-

dot

Caption: Experimental workflow for determining fluorescence quantum yield.

This in-depth guide provides a foundational understanding of the quantum yield of this compound and the experimental diligence required for its accurate determination. For researchers and professionals in drug development, a precise grasp of these photophysical properties is paramount for the reliable application of this versatile fluorophore.

References

An In-depth Guide to the Molar Extinction Coefficient of Coumarin 343 in Ethanol

This technical guide provides a comprehensive overview of the molar extinction coefficient of the fluorescent dye Coumarin 343 in ethanol. It is intended for researchers, scientists, and professionals in drug development who utilize this probe in their work. This document details the quantitative photophysical properties, experimental protocols for their determination, and visual workflows for key procedures.

Introduction to this compound and its Molar Extinction Coefficient

This compound is a highly fluorescent dye known for its sensitivity to the local environment, particularly solvent polarity.[1][2] This property makes it a valuable tool as a fluorescent probe in various applications, including biochemistry, cellular imaging, and as a sensitizer in solar cells.[1][3][4]

The molar extinction coefficient (ε), also known as the molar absorptivity, is a fundamental parameter that quantifies how strongly a substance absorbs light at a specific wavelength. It is a measure of the probability of an electronic transition. According to the Beer-Lambert law, the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution:

A = εcl

A high molar extinction coefficient is desirable for applications requiring high sensitivity, as it indicates that the molecule is an efficient absorber of light, which can lead to strong fluorescence emission.

Quantitative Data for this compound in Ethanol

The molar extinction coefficient of this compound has been reported in several studies and databases. The values vary slightly depending on the specific experimental conditions, such as the purity of the solvent and the instrument used for measurement. The key photophysical data in ethanol are summarized below.

| Parameter | Value | Wavelength (λmax) | Solvent | Source |

| Molar Extinction Coefficient (ε) | 44,300 M⁻¹cm⁻¹ | 444.8 nm | Ethanol | |

| Molar Extinction Coefficient (ε) | 44,300 M⁻¹cm⁻¹ | 444.75 nm | Ethanol | |

| Molar Extinction Coefficient (ε) | ≥26,000 M⁻¹cm⁻¹ | 441-445 nm | Ethanol | |

| Molar Extinction Coefficient (ε) | 19,900 M⁻¹cm⁻¹ | 409 nm | Basic Ethanol | |

| Absorption Maximum (λmax) | 443 nm | - | - | |

| Emission Maximum (λem) | 461 nm | - | - | |

| Quantum Yield (Φ) | 0.63 | - | Ethanol |

Note: The value in basic ethanol is significantly different, highlighting the sensitivity of this compound to its chemical environment.

Experimental Protocol: Determination of Molar Extinction Coefficient

This section details the methodology for experimentally determining the molar extinction coefficient of this compound in ethanol using UV-Visible spectrophotometry.

3.1. Materials and Equipment

-

This compound (high purity)

-

Spectrophotometric grade ethanol

-

Analytical balance

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

3.2. Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 1-2 mg) of this compound using an analytical balance.

-

Dissolve the weighed dye in a known volume of spectrophotometric grade ethanol in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM). Ensure the dye is completely dissolved.

-

-

Preparation of Serial Dilutions:

-

Perform a series of precise dilutions from the stock solution to prepare at least five solutions of varying, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

For example, create a dilution series in the micromolar range (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to stabilize.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of this compound (e.g., 350 nm to 550 nm).

-

Use a quartz cuvette filled with pure ethanol as the blank to zero the instrument.

-

Measure the full absorbance spectrum of one of the diluted solutions to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to measure the absorbance at this specific λmax.

-

Measure the absorbance of each of the prepared serial dilution solutions at λmax, starting from the least concentrated. Rinse the cuvette with the next solution before filling to ensure accuracy.

-

-

Data Analysis:

-

Plot the measured absorbance (A) at λmax on the y-axis against the corresponding molar concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The resulting plot is known as a Beer-Lambert plot.

-

According to the Beer-Lambert law (A = εcl), the slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l).

-

Since a 1 cm path length cuvette is used (l=1), the slope of the line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

-

Visualizations of Experimental Workflows

4.1. Workflow for Molar Extinction Coefficient Determination

The following diagram illustrates the logical steps involved in the experimental determination of the molar extinction coefficient.

Caption: Workflow for determining the molar extinction coefficient.

4.2. Cellular Imaging Workflow using this compound Derivatives

This compound derivatives, such as this compound azide, are used for fluorescently labeling biomolecules within cells via click chemistry for subsequent imaging.

Caption: Cellular labeling workflow using click chemistry.

References

- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

Coumarin 343 CAS number and molecular weight

Coumarin 343 is a fluorescent dye notable for its application as a hydrophilic probe. This technical summary outlines its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 55804-65-4 | [1][2][3][4][5] |

| Molecular Weight | 285.29 g/mol | |

| Molecular Formula | C₁₆H₁₅NO₄ |

Experimental Data

While detailed experimental protocols for the determination of these properties are not provided in the search results, the consistency of the CAS number and molecular weight across multiple chemical suppliers and databases confirms these values. The molecular weight is a calculated value based on the molecular formula.

References

A Technical Guide to Commercial Coumarin 343: Suppliers, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Coumarin 343, a vital fluorescent dye and laser dye. This document details commercial suppliers, available purity grades, and the analytical methodologies crucial for its quality assessment in research and development settings.

Commercial Availability and Purity Specifications

This compound, identified by its CAS number 55804-65-4, is a widely utilized fluorescent probe.[1][2] A variety of chemical suppliers offer this compound in different purity grades, catering to a range of research needs from general laboratory use to high-sensitivity applications. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Product Number(s) | Stated Purity | Analytical Method(s) |

| Sigma-Aldrich | 393029 | Dye content, 97% | Titration |

| Thermo Scientific Chemicals | 40568, AC405685000 | Pure, laser grade | Conforms to Infrared spectrum |

| Cayman Chemical | 14109 | ≥95% | Not specified |

| Chemodex | CDX-C0073 | ≥98% | HPLC |

| Lab Pro Inc. | C2899-200MG | n/a | Not specified |

Understanding Purity: Potential Impurities and Analytical Methods

The purity of this compound is a critical parameter that can significantly impact experimental outcomes, particularly in applications such as fluorescence-based assays and laser technologies. Impurities can arise from the synthetic route used for its preparation or from degradation over time. A common synthesis involves the Pechmann condensation, and potential impurities could include unreacted starting materials or by-products from side reactions.[3]

To ensure the quality of this compound, several analytical techniques are employed by suppliers and should be considered for in-house quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and separating it from potential impurities. While supplier-specific, detailed protocols are often proprietary, a general method for the analysis of coumarin derivatives can be adapted. A validated HPLC method provides quantitative data on the percentage of the main component and any impurities present.[4][5]

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for coumarin analysis.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with an optional acid modifier like 0.1% phosphoric acid or 0.5% acetic acid) is typically effective.

-

Solvent A: Water with 0.1% Phosphoric Acid

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute compounds with increasing hydrophobicity. A typical gradient might run from 10% B to 90% B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound, which is approximately 443 nm in ethanol.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of this compound purity. It is useful for monitoring the progress of reactions and for quick purity checks. The choice of the solvent system (mobile phase) is critical for achieving good separation.

Experimental Protocol: TLC Analysis of this compound

-

Stationary Phase: Silica gel 60 F254 plates are commonly used.

-

Mobile Phase (Solvent System): A mixture of a non-polar and a more polar solvent is typically used. The optimal ratio will depend on the specific impurities. A good starting point for coumarins is a mixture of dichloromethane and ethyl acetate. For this compound, a mobile phase of 80% Dichloromethane / 20% Ethyl Acetate has been shown to be effective.

-

Sample Application: Dissolve a small amount of the this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to move up the plate.

-

Visualization: this compound is a colored compound and will be visible under daylight. For enhanced visualization, the plate can be observed under UV light (254 nm and 366 nm), where fluorescent compounds will appear as bright spots.

Purification of this compound

For applications requiring higher purity than commercially available, or for the purification of synthesized this compound, recrystallization and column chromatography are common laboratory techniques.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For coumarins, mixed solvent systems are often effective. A mixture of ethanol and water, or methanol and water, can be a good starting point. The optimal ratio should be determined experimentally.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).

-

If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Column Chromatography

For the separation of this compound from impurities with similar solubility properties, column chromatography is a more powerful purification technique.

Experimental Protocol: Column Chromatography Purification of this compound

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of coumarins.

-

Mobile Phase (Eluent): A gradient of solvents with increasing polarity is typically used. A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate. The polarity of the eluent is gradually increased to elute the compounds from the column.

-

Procedure:

-

Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

-

Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel (dry loading).

-

Carefully add the sample-adsorbed silica gel to the top of the column.

-

Elute the column with the mobile phase, starting with a low polarity and gradually increasing it.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of assessing and purifying this compound.

Caption: Workflow for purity assessment and purification of this compound.

Caption: General pathway from synthesis to purified this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound Dye content 97 55804-65-4 [sigmaaldrich.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Stability and Storage of Coumarin 343

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Coumarin 343, a widely used hydrophilic fluorescent probe. Understanding these parameters is critical for ensuring the integrity, reproducibility, and accuracy of experimental data in research and development settings. This document outlines the factors affecting its stability, protocols for its assessment, and key data presented for easy reference.

Core Concepts: Understanding this compound Stability

This compound is a robust fluorescent dye known for its applications as a laser dye, a probe for solution dynamics, and an organic sensitizer in dye-sensitized solar cells.[1] Its utility, however, is contingent upon its chemical and physical stability. Degradation can lead to a loss of fluorescence, shifts in spectral properties, and the appearance of interfering byproducts, ultimately compromising experimental outcomes. The primary factors influencing its stability are temperature, light exposure (photostability), pH, and the choice of solvent.

Recommended Storage and Handling

Proper storage is the first line of defense against degradation. The following conditions are recommended based on manufacturer guidelines and common laboratory practice.

Data Presentation: Storage Conditions

A summary of recommended storage conditions for this compound in both solid and solution forms is provided below.

| Form | Temperature | Duration | Key Recommendations |

| Solid Powder | -20°C | Up to 3 years | Store in the dark, desiccated.[2][3][4] |

| +4°C | Up to 2 years | Protect from light and moisture. | |

| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent (e.g., DMSO) for stock preparation. |

| -20°C | Up to 1 month | Aliquot to prevent inactivation from repeated freeze-thaw cycles. | |

| Transportation | Room Temperature | Up to 3 weeks | Avoid prolonged exposure to light. |

Factors Influencing Stability

3.1 Photostability Coumarin dyes, in general, are susceptible to photodegradation. It is crucial to protect both solid this compound and its solutions from prolonged exposure to light. Use amber vials or wrap containers in aluminum foil and minimize exposure to ambient and excitation light during experiments. While coumarins are noted for their solar stability in some applications, this is relative and does not imply immunity to photobleaching under intense or prolonged irradiation.

3.2 Solvent Effects and Solubility The choice of solvent not only affects the spectral properties of this compound but also its stability in solution. It is soluble in polar organic solvents like DMSO and DMF and slightly soluble in others.

Data Presentation: Solubility Profile

| Solvent | Solubility |

| DMSO (Dimethyl sulfoxide) | Soluble; 2 mg/mL (7.01 mM) with warming. |

| DMF (Dimethylformamide) | Well soluble. |

| Ethanol | Soluble. |

| Chloroform | Slightly soluble (0.1-1 mg/ml). |

| DCM, DCE, EtOAc | Moderately soluble. |

| Water | Slightly soluble. |

| Diethyl ether | Insoluble. |

Note: Hygroscopic DMSO can significantly impact solubility; using a newly opened bottle is recommended.

3.3 pH Sensitivity this compound can exist in either a neutral or an anionic form, a transition that is dependent on the pH of the medium. This change can affect its absorption and emission spectra, as well as its overall stability. When working in buffered aqueous solutions, it is essential to validate the dye's performance and stability at the specific working pH.

3.4 Chemical Degradation Forced degradation studies, a cornerstone of stability-indicating method development, reveal that many organic molecules, including dyes, can degrade under stress conditions such as acid, base, oxidation, heat, and light. While specific degradation pathways for this compound are not detailed in the provided literature, it is reasonable to assume susceptibility to these conditions. Advanced oxidation processes, for instance, are known to degrade coumarin derivatives.

Experimental Protocol: Stability Assessment via HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantitatively assessing the stability of a compound by separating the intact substance from its degradation products.

4.1 Objective To develop and validate an HPLC method capable of quantifying the decrease in this compound concentration and detecting the formation of degradation products over time under various stress conditions.

4.2 Materials and Equipment

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC-grade buffers and acids/bases (e.g., formic acid, ammonium acetate, HCl, NaOH)

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

Reversed-phase HPLC column (e.g., C18)

-

pH meter

-

Calibrated oven, light chamber (photostability chamber)

4.3 Forced Degradation (Stress Testing) Protocol

-

Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). Neutralize with an equivalent amount of 0.1 N NaOH before injection.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 0.1 N HCl.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.

-

Thermal Degradation: Store the stock solution in an oven at an elevated temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., UV or fluorescent lamp in a photostability chamber).

-

Control Samples: Prepare control samples (unstressed) stored at the recommended temperature (-20°C) and protected from light.

-

Sampling: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

4.4 HPLC Method Development

-

Column: Start with a standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Use a gradient elution to ensure separation of the parent dye from potential degradants of varying polarities. A common starting point is:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A typical broad gradient could be 5% to 95% B over 20-30 minutes.

-

Detection: Use a PDA detector to monitor at multiple wavelengths, including the absorption maximum of this compound (~437-446 nm). This also helps in identifying peaks of degradation products which may have different absorption spectra.

-

Optimization: Inject the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the this compound peak and all degradation product peaks. The goal is a "stability-indicating" method where all components are resolved.

4.5 Data Analysis

-

Track the peak area of the intact this compound peak over time for each condition.

-

Calculate the percentage of degradation.

-

Monitor the appearance and growth of new peaks, representing degradation products.

-

Peak purity analysis using a PDA detector can confirm that the main peak is not co-eluting with any impurities.

Visualizations

Logical Workflow for Stability Assessment

The diagram below outlines the logical steps for conducting a comprehensive stability study of this compound.

Caption: A workflow for assessing the stability of this compound.

Factors Influencing this compound Stability

This diagram illustrates the key environmental and chemical factors that can impact the integrity of the this compound molecule.

Caption: Key factors that can lead to the degradation of this compound.

Conclusion

The stability of this compound is paramount for its effective use in scientific applications. Adherence to recommended storage conditions—specifically, storing the solid powder desiccated and frozen, and frozen, aliquoted solutions in the dark—is essential for preserving its integrity. For applications requiring long-term use in solution or exposure to harsh conditions, a stability assessment using a validated HPLC method is strongly recommended to ensure data quality and reliability. By controlling for factors such as light, temperature, and pH, researchers can minimize degradation and achieve more consistent and reproducible results.

References

In-Depth Technical Guide to the Health and Safety of Coumarin 343

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of Coumarin 343, a fluorescent dye commonly employed in scientific research. The following sections detail its hazardous properties, safe handling procedures, emergency protocols, and available toxicological data.

Chemical and Physical Properties

This compound is an orange crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[2]benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid | [2] |

| Synonyms | C343, Coumarin 519 | [3][4] |

| CAS Number | 55804-65-4 | |

| Molecular Formula | C₁₆H₁₅NO₄ | |

| Molecular Weight | 285.29 g/mol | |

| Appearance | Orange crystalline powder | |

| Melting Point | 240 °C (464 °F) | |

| Solubility | Slightly soluble in water. Soluble in Dimethyl sulfoxide (DMSO) and ethanol. | |

| Storage Temperature | Room temperature |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its potential to cause irritation and acute toxicity upon exposure.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Safe Handling and Personal Protective Equipment

Adherence to proper handling procedures is crucial to minimize the risk of exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Get medical attention immediately.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on available data, it is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation.

The mechanism of toxicity for coumarins, in general, is thought to involve metabolic activation in the liver, potentially leading to hepatotoxicity in some species.

Experimental Protocols

While specific experimental reports for the GHS classification of this compound are not publicly available, the following are detailed methodologies for key toxicological endpoints based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: Healthy young adult albino rabbit.

-

Procedure: A small area of the rabbit's skin is clipped free of fur. 0.5 g of the test substance (this compound) is applied to a small gauze patch and then to the prepared skin. The patch is covered with an occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe erythema or edema).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test Animal: Healthy young adult albino rabbit.

-

Procedure: A single dose of 0.1 g of the test substance (this compound) is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are held together for about one second to prevent loss of the material. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness.

-

Scoring: Lesions are scored according to a standardized system to determine the overall irritation score.

Signaling Pathways and Experimental Workflows

Currently, there is no specific biological signaling pathway that has been identified in the literature as being directly modulated by this compound. Its primary use is as a fluorescent probe, and its biological interactions are typically related to this function rather than a specific signaling cascade.

However, to illustrate a logical workflow for assessing the safety of a chemical like this compound, the following diagram outlines the general process from initial hazard identification to risk assessment.

References

- 1. This compound, pure, laser grade 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C16H15NO4 | CID 108770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Fluorescent Dye | AxisPharm [axispharm.com]

- 4. This compound Dye content 97 55804-65-4 [sigmaaldrich.com]

Methodological & Application

Using Coumarin 343 as a Fluorescent Probe for Micropolarity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 is a versatile fluorescent dye renowned for its sensitivity to the local microenvironment. Its photophysical properties, particularly its fluorescence emission spectrum and quantum yield, are highly dependent on the polarity of its surroundings. This solvatochromic behavior makes this compound an invaluable tool for probing the micropolarity of various systems, including solvent mixtures, micelles, polymer matrices, and biological macromolecules such as proteins. These application notes provide a comprehensive guide to utilizing this compound as a fluorescent probe for micropolarity, complete with detailed experimental protocols and data presentation.

Principle of Operation